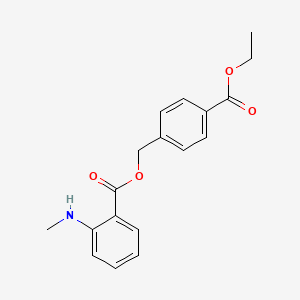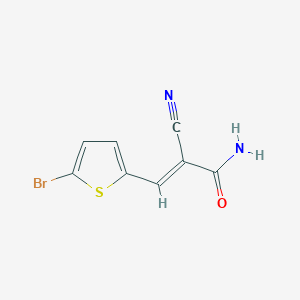
(4-Ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate is an organic compound that belongs to the class of esters and amines This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a methylamino benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate typically involves the esterification of 4-(ethoxycarbonyl)benzyl alcohol with 2-(methylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate involves its interaction with specific molecular targets. The ester and amine groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxycarbonylphenyl)methyl 2-(methylamino)benzoate
- (4-Acetoxycarbonylphenyl)methyl 2-(methylamino)benzoate
- (4-Propoxycarbonylphenyl)methyl 2-(methylamino)benzoate
Uniqueness
(4-Ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate is unique due to the presence of the ethoxycarbonyl group, which imparts specific chemical properties such as increased lipophilicity and potential for ester hydrolysis. These features can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)methyl 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-17(20)14-10-8-13(9-11-14)12-23-18(21)15-6-4-5-7-16(15)19-2/h4-11,19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYPWRDCHMHIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)


![1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one](/img/structure/B5709689.png)
![4-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B5709691.png)

![{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea](/img/structure/B5709705.png)
![(E)-1-[1-[2-(2-chlorophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5709716.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)



